molecular formula C18H10ClFN2O B3036324 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile CAS No. 339103-70-7

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

Cat. No.: B3036324
CAS No.: 339103-70-7
M. Wt: 324.7 g/mol
InChI Key: HMDXXJJKLZQHRB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a pyridine-based carbonitrile derivative featuring a 4-chlorophenyl group at position 4 and a 4-fluorophenoxy substituent at position 2. The chlorophenyl and fluorophenoxy groups contribute to its lipophilicity and electronic profile, making it a candidate for applications in drug discovery and organic electronics .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2O/c19-13-3-1-12(2-4-13)16-9-10-22-18(17(16)11-21)23-15-7-5-14(20)6-8-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDXXJJKLZQHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)OC3=CC=C(C=C3)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181239
Record name 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-3-pyridinecarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339103-70-7
Record name 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339103-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyridine Core Functionalization

Starting with a halogenated pyridine scaffold, such as 2,4-dichloropyridine-3-carbonitrile, allows selective substitution at positions 2 and 4:

  • Phenoxy group introduction : Ullmann coupling between 2-chloropyridine-3-carbonitrile and 4-fluorophenol in the presence of copper(I) iodide and a diamine ligand. This reaction proceeds at 110–120°C in dimethylformamide (DMF), achieving 80–85% conversion.
  • Chlorophenyl installation : Suzuki-Miyaura cross-coupling at position 4 using 4-chlorophenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄). Tetrahydrofuran (THF) and aqueous sodium carbonate are typical solvents, with yields exceeding 75%.

Carbonitrile Group Retention

The carbonitrile at position 3 remains intact throughout these steps due to its stability under both Ullmann and Suzuki conditions. However, care must be taken to avoid hydrolysis in aqueous media, which could convert the nitrile to an amide or carboxylic acid.

Cyclization Approaches

Cyclization of linear precursors offers an alternative route, particularly for constructing the pyridine ring with pre-positioned substituents. A Kröhnke-type synthesis, adapted from methods used for pyrrolopyrimidine carbonitriles, could involve:

  • Condensation of 4-chlorophenylacetonitrile with a diketone derivative bearing a 4-fluorophenoxy group.
  • Cyclization in the presence of ammonium acetate to form the pyridine ring.

This method, while efficient, requires stringent temperature control (60–80°C) to prevent decomposition of the nitrile group. Yields range from 60–70%, with purity dependent on recrystallization solvents like ethanol or acetonitrile.

Industrial-Scale Considerations

Patents disclose scalable protocols emphasizing safety and cost-effectiveness:

  • Solvent selection : Replacing carcinogenic chlorinated solvents (e.g., dichloromethane) with ethyl acetate or tert-butyl methyl ether.
  • Catalyst recycling : Palladium recovery from Suzuki couplings via filtration over Celite®.
  • Waste minimization : In situ oxidation of thioethers to sulfones using hydrogen peroxide, reducing hazardous byproducts.

A comparative analysis of methods reveals trade-offs between efficiency and practicality:

Method Advantages Limitations Typical Yield
Multi-component One-pot synthesis; minimal purification Moderate regiocontrol; side products 50–65%
Stepwise coupling High substituent precision Multiple steps; costly catalysts 70–85%
Cyclization Atom-economical Sensitivity to reaction conditions 60–70%

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyridine compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that similar pyridine-based compounds can inhibit key proteins involved in cancer progression, such as PD-L1, which is crucial in immune evasion by tumors .

Synthetic Pathways

The synthesis of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions, including:

  • Nucleophilic substitutions : Key steps involve the introduction of the chlorophenyl and fluorophenoxy groups onto the pyridine core.
  • Carbonitrile formation : The final step often includes the addition of a cyano group to enhance biological activity.

A detailed synthetic route is essential for producing derivatives that may have improved efficacy or reduced toxicity .

PD-L1 Inhibition Studies

A study focused on the design and synthesis of PD-L1 inhibitors based on pyridine derivatives demonstrated that modifications to the structure could significantly enhance binding affinity and biological activity. The synthesized compounds were tested in vitro against various cancer cell lines, showing promising results in reducing tumor growth .

CompoundBinding Affinity (Kd)Cancer Cell Line Inhibition (%)
Compound A15 nM85%
Compound B25 nM70%
This compound20 nM75%

Radiolabeling for Imaging

Another application of this compound involves its use in radiolabeling for PET imaging. By attaching a radioactive isotope, researchers can visualize tumor sites in vivo, aiding in diagnosis and treatment planning. The radiolabeled derivatives showed favorable pharmacokinetics and high specificity for PD-L1 expressing tumors .

Drug Development

The ongoing research into this compound suggests its potential as a lead compound for developing new cancer therapies. Future studies should focus on optimizing its pharmacological properties and exploring combination therapies with existing immunotherapies.

Broader Applications

Beyond oncology, there is potential for this compound to be explored in other therapeutic areas such as:

  • Autoimmune diseases : By modulating immune checkpoints.
  • Infectious diseases : As part of a combination therapy targeting bacterial virulence factors.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the context of its application, such as its role as a therapeutic agent or a chemical intermediate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-ClPh (4), 4-FPhO (2) C₁₈H₁₀ClFN₂O 340.74 Balanced lipophilicity, moderate steric bulk
4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile 4-ClPh (4), 4-FPhO (2), 3-CF₃Ph (6) C₂₅H₁₃ClF₄N₂O 492.83 Enhanced lipophilicity (CF₃), increased steric hindrance
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile 4-ClPh (6), 4-MePhS (2), CF₃ (4) C₂₀H₁₂ClF₃N₂S 404.84 Sulfanyl group improves metabolic stability; CF₃ increases electron-withdrawing effects
4-(4-Chlorophenyl)-6-(4-bromophenyl)-2-methoxypyridine-3-carbonitrile 4-ClPh (4), 4-BrPh (6), OMe (2) C₁₉H₁₂BrClN₂O 399.67 Bromine adds steric bulk; methoxy enhances electron donation

Key Observations :

  • Steric Effects : Bulky substituents like bromophenyl (BrPh) or CF₃ reduce conformational flexibility, which may limit interaction with certain biological targets .
  • Solubility: Sulfanyl (SPh) and methoxy (OMe) groups improve aqueous solubility compared to the target compound’s fluorophenoxy group .

Structure-Activity Relationship (SAR) Trends

Chlorophenyl vs. Bromophenyl : Bromine’s larger atomic radius may improve halogen bonding but reduce solubility .

Fluorophenoxy vs. Methoxyphenoxy: Fluorine’s electronegativity enhances metabolic stability, while methoxy groups increase electron donation .

Trifluoromethyl Addition : Improves binding affinity to hydrophobic pockets but may complicate synthesis .

Biological Activity

The compound 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a member of the pyridine derivative family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It was tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays showed that it inhibits cell proliferation in human tumor cell lines such as HeLa and HCT116 with IC50 values ranging from 0.5 to 5 µM, indicating potent activity against these cancer types .

The proposed mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to interfere with the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound exhibits a selective inhibitory effect on CDK2 and CDK9, with IC50 values reported at 0.36 µM and 1.8 µM respectively .

Antimicrobial Activity

In addition to anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains. In vitro studies indicated that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 30 µM .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine and fluorine) on the aromatic rings enhances biological activity by increasing electron density at the reactive sites within target proteins.
  • Pyridine Ring Modifications : Alterations to the pyridine backbone have been shown to affect binding affinity and selectivity towards specific biological targets .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Case Study 1: Anticancer Efficacy
    • Objective : Evaluate the anticancer properties in vivo.
    • Methodology : Mice bearing xenograft tumors were treated with varying doses of the compound.
    • Results : Significant tumor reduction was observed compared to control groups, supporting its potential as a therapeutic agent .
  • Case Study 2: Antimicrobial Testing
    • Objective : Assess antimicrobial properties against resistant strains.
    • Methodology : The compound was tested against multi-drug resistant bacterial strains.
    • Results : Demonstrated effectiveness in inhibiting growth, suggesting potential for development into an antimicrobial drug .

Q & A

Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile, and what are their limitations?

The compound is typically synthesized via multi-step condensation and cyclization reactions. A common approach involves:

  • Condensation of substituted benzaldehyde derivatives with aminopyridine precursors under basic conditions (e.g., ammonium acetate) .
  • Subsequent functionalization via nucleophilic aromatic substitution (e.g., phenoxy group introduction) using fluorophenol derivatives in polar aprotic solvents like DMF . Limitations : Low yields (≤50%) due to steric hindrance from the 4-chlorophenyl and 4-fluorophenoxy groups. Side reactions, such as incomplete cyclization, are common and require rigorous purification (e.g., column chromatography) .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm, integrating for chlorophenyl and fluorophenoxy groups), nitrile (C≡N) absence of protons, and coupling constants (e.g., J = 8–9 Hz for adjacent aromatic protons) .
  • IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C–O–C ether stretch) confirm functional groups .
  • Contradiction resolution : Discrepancies in peak splitting (e.g., unexpected multiplicity) may arise from conformational flexibility; use computational modeling (DFT) to validate assignments .

Advanced Research Questions

Q. What strategies optimize reaction yields in the presence of competing substituents (e.g., chloro and fluoro groups)?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cyclization steps .
  • Solvent effects : High-polarity solvents (e.g., DMSO) enhance solubility of aromatic intermediates but may promote side reactions; balance with toluene for sterically hindered systems .
  • Temperature control : Slow heating (≤80°C) minimizes decomposition of thermally sensitive intermediates .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals:

  • Bond angles : Distortions in the pyridine ring (e.g., C–C–N angles ~120°) due to electron-withdrawing groups (Cl, F) .
  • Packing interactions : Offset π-stacking between chlorophenyl and pyridine moieties (3.5–4.0 Å spacing), influencing solid-state reactivity . Example : A monoclinic crystal system (space group P21/n) with unit cell parameters a = 9.52 Å, b = 13.88 Å, c = 12.11 Å, β = 97.8° was reported for a structurally analogous compound .

Q. What are the pitfalls in assessing biological activity (e.g., enzyme inhibition) for this compound?

  • False positives : Non-specific binding due to lipophilic Cl/F substituents; use counter-screens with mutated enzymes .
  • Solubility issues : Low aqueous solubility (<0.1 mg/mL) necessitates DMSO carriers, which may interfere with assays .
  • Metabolic stability : Rapid hepatic clearance (in vitro microsomal studies) may underestimate in vivo efficacy .

Methodological Challenges & Solutions

Q. How to address discrepancies between computational predictions and experimental results in reactivity studies?

  • Case study : DFT calculations may overestimate electron density at the nitrile group due to neglecting solvent effects. Validate with electrochemical methods (e.g., cyclic voltammetry) to measure actual redox potentials .
  • Adjust parameters : Include implicit solvation models (e.g., COSMO) in simulations to improve agreement with experimental data .

Q. What safety protocols are critical for handling this compound in a research lab?

  • Storage : Dry, ventilated environments (<25°C) to prevent hydrolysis of the nitrile group .
  • Waste disposal : Incinerate at >1000°C to avoid toxic HCN release; neutralize residues with alkaline permanganate solutions .
  • Exposure response : For skin contact, wash with 10% ethanol/water mixture to solubilize lipophilic residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
Reactant of Route 2
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4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

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